Cas no 889958-20-7 (Benzyl 2-oxopiperazine-1-carboxylate)
Benzyl 2-oxopiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 2-oxopiperazine-1-carboxylate
- 1-Cbz-2-oxo-piperazine
- SCHEMBL3767544
- 2-Oxo-piperazine-1-carboxylic acid benzyl ester
- DB-297026
- DTXSID70625724
- O57043
- 889958-20-7
-
- Inchi: 1S/C12H14N2O3/c15-11-8-13-6-7-14(11)12(16)17-9-10-4-2-1-3-5-10/h1-5,13H,6-9H2
- InChI Key: NQMRIGCEHSYQBV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C(CNCC1)=O)=O
Computed Properties
- Exact Mass: 234.10044231Da
- Monoisotopic Mass: 234.10044231Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.6Ų
Benzyl 2-oxopiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1301210-100mg |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301210-250mg |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 250mg |
$555 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301210-500mg |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 500mg |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301210-1g |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301210-5g |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301210-50mg |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 50mg |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301210-1g |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 1g |
$1115 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1301210-100mg |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 100mg |
$340 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1301210-50mg |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 50mg |
$240 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1301210-5g |
1-Cbz-2-oxo-piperazine |
889958-20-7 | 95% | 5g |
$4475 | 2025-02-21 |
Benzyl 2-oxopiperazine-1-carboxylate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Benzyl 2-oxopiperazine-1-carboxylate
Professional Introduction to Benzyl 2-oxopiperazine-1-carboxylate (CAS No. 889958-20-7)
Benzyl 2-oxopiperazine-1-carboxylate, a compound with the chemical formula C11H13N2O3, is a significant derivative in the field of pharmaceutical chemistry. This compound is characterized by its Benzyl group and the presence of a 2-oxopiperazine-1-carboxylate moiety, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The CAS number 889958-20-7 uniquely identifies this substance, ensuring precise documentation and classification within chemical databases and regulatory frameworks.
The Benzyl 2-oxopiperazine-1-carboxylate structure is particularly noteworthy due to its versatility in medicinal chemistry. The piperazine ring, a six-membered heterocyclic compound containing two nitrogen atoms, is known for its ability to form stable hydrogen bonds and interact with biological targets. The 2-oxopiperazine moiety introduces an additional oxygen atom, enhancing the compound's reactivity and potential for further functionalization. This feature makes it a crucial building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in Benzyl 2-oxopiperazine-1-carboxylate due to its potential applications in the synthesis of small-molecule drugs. Research has demonstrated its utility in creating derivatives with enhanced pharmacological properties. For instance, modifications at the Benzyl group can influence solubility and metabolic stability, while alterations at the 2-oxopiperazine ring can modulate binding affinity to biological receptors. These findings highlight the compound's significance in drug discovery efforts.
One of the most compelling aspects of Benzyl 2-oxopiperazine-1-carboxylate is its role in developing treatments for neurological and psychiatric disorders. The piperazine scaffold is commonly found in drugs targeting serotonin receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia. By incorporating the 2-oxopiperazine moiety, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of these compounds. This approach has led to several promising candidates entering clinical trials.
The synthesis of Benzyl 2-oxopiperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between benzoyl chloride and piperazine derivatives, followed by carboxylation at the desired position. Advances in catalytic methods have improved the efficiency of these processes, making large-scale production more feasible. These advancements are crucial for meeting the demand for this compound in both academic and industrial settings.
The chemical properties of Benzyl 2-oxopiperazine-1-carboxylate make it a valuable tool for researchers exploring new therapeutic avenues. Its ability to undergo selective functionalization allows for the creation of diverse analogues with tailored properties. For example, introducing fluorine or chlorine atoms at specific positions can enhance binding interactions with target proteins or enzymes. Such modifications are essential for optimizing drug efficacy and minimizing side effects.
In conclusion, Benzyl 2-oxopiperazine-1-carboxylate (CAS No. 889958-20-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable intermediate in drug development. As research continues to uncover new applications for this compound, its importance in addressing complex diseases will only grow. The ongoing exploration of its derivatives promises to yield innovative treatments that improve patient outcomes worldwide.
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